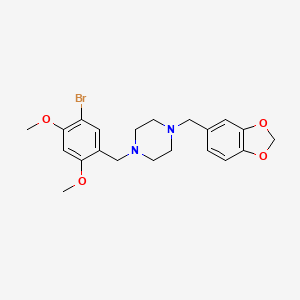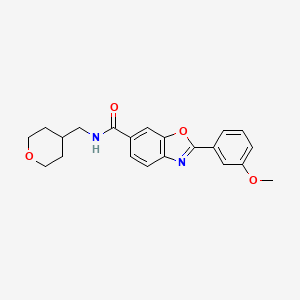![molecular formula C21H17N3O3S B6117643 3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone, commonly known as THIQ, is a synthetic compound that has gained significant attention in the field of scientific research. THIQ has been found to possess several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. In
Wirkmechanismus
The mechanism of action of THIQ is not fully understood. However, it is believed that THIQ acts by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of several signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
THIQ has been found to possess several biochemical and physiological effects. It has been shown to induce cell death in several cancer cell lines. THIQ has also been found to have anti-inflammatory properties and has been used to study the role of inflammation in several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
THIQ has several advantages for lab experiments. It is a fluorescent probe that can be used to study DNA, RNA, and proteins. THIQ is also a selective inhibitor of protein tyrosine phosphatases, making it an ideal candidate for studying the role of these enzymes in various diseases. However, THIQ also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Additionally, the synthesis of THIQ is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of THIQ. One potential application is the use of THIQ as a fluorescent probe for the detection of cancer cells. THIQ could also be used to study the role of protein tyrosine phosphatases in various diseases. Additionally, the synthesis of THIQ could be optimized to make it more accessible to researchers.
Conclusion:
In conclusion, THIQ is a synthetic compound that has gained significant attention in the field of scientific research. It has several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins, as well as a selective inhibitor of protein tyrosine phosphatases. While THIQ has several advantages for lab experiments, it also has limitations. There are several future directions for the study of THIQ, including the use of THIQ as a fluorescent probe for the detection of cancer cells and the study of the role of protein tyrosine phosphatases in various diseases.
Synthesemethoden
The synthesis of THIQ involves the reaction of 2-amino-4-phenylquinoline with 4-hydroxy-6-(methoxymethyl)-2-mercaptopyrimidine in the presence of a catalyst. The resulting product is THIQ, which is then purified through recrystallization. The synthesis of THIQ is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
THIQ has been extensively studied for its potential applications in scientific research. It has been found to possess several properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a selective inhibitor of protein tyrosine phosphatases. THIQ has been found to have potential applications in cancer research, as it has been shown to induce cell death in several cancer cell lines.
Eigenschaften
IUPAC Name |
3-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-12-14-11-17(25)24-21(22-14)28-19-18(13-7-3-2-4-8-13)15-9-5-6-10-16(15)23-20(19)26/h2-11H,12H2,1H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOBXYCTYHWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6117563.png)

![5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6117571.png)
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)

